4-Methyl-2-[(methylamino)methyl]phenol, also known as 4-[(methylamino)methyl]phenol, is an organic compound characterized by a phenolic structure with a methylamino group attached through a methylene bridge. Its molecular formula is and it has a molar mass of approximately 137.18 g/mol. The compound appears as a solid with a melting point ranging from 181 to 182 °C and a boiling point of around 243 °C . This compound is notable for its potential biological and chemical applications, particularly in the fields of pharmaceuticals and materials science.
The biological significance of 4-Methyl-2-[(methylamino)methyl]phenol primarily revolves around its interaction with bacterial proteins. It has been shown to target the quorum regulator SarA of Staphylococcus aureus, inhibiting its production or function. This action leads to the down-regulation of virulence factors and biofilm formation in the bacteria, suggesting potential applications as an antibacterial agent.
Several synthetic routes have been developed for the preparation of 4-Methyl-2-[(methylamino)methyl]phenol:
4-Methyl-2-[(methylamino)methyl]phenol finds diverse applications:
Research into the interactions of 4-Methyl-2-[(methylamino)methyl]phenol with biological systems has revealed its potential as an antibacterial agent through its mechanism of action against Staphylococcus aureus. Further studies are required to elucidate its full pharmacological profile and interactions within complex biological environments.
Several compounds share structural similarities with 4-Methyl-2-[(methylamino)methyl]phenol. Below is a comparison highlighting their unique features:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-(Methylamino)phenol | Lacks methylene bridge | Different reactivity and applications |
| 4-Hydroxyaniline | Contains an amino group instead | Used primarily in dye synthesis |
| 4-Methoxyphenol | Contains a methoxy group | Different chemical properties |
| 4-Bromo-2-[(methylamino)methyl]phenol | Contains bromine substituent | Potentially different reactivity |
| 4-Chloro-2-[(methylamino)methyl]phenol | Contains chlorine substituent | Varying solubility and reactivity |
The uniqueness of 4-Methyl-2-[(methylamino)methyl]phenol lies in its specific structure that allows for diverse
The Mannich reaction remains the most widely employed method for synthesizing 4-methyl-2-[(methylamino)methyl]phenol, leveraging the condensation of m-cresol, methylamine, and formaldehyde. Key optimization parameters include:
Table 1: Optimization of Three-Component Mannich Reaction Conditions
| Parameter | Optimal Range | Observed Yield | Key Side Reactions |
|---|---|---|---|
| Formaldehyde Equiv. | 1.0–1.1 | 70–83% | Bis-aminomethylation |
| Reaction Temperature | 80–90°C | 78% | Dehydration of iminium ion |
| Solvent | 50% Aqueous Ethanol | 83% | Ether formation |
Formaldehyde acts as the electrophilic partner, generating the reactive N-methyliminium ion in situ. The use of paraformaldehyde (91% purity) versus aqueous formalin (37%) impacts reaction kinetics:
Steric effects from m-cresol’s methyl group direct electrophilic attack to the ortho position, achieving >90% regioselectivity in optimized systems.
Recent advances utilize iodine/sodium percarbonate (NaHCO₃) to catalyze ortho-aminomethylation without transition metals. In a representative protocol:
This method achieves 68% yield under solvent-free conditions at 60°C, though scalability remains limited by iodine’s corrosivity.
Water-mediated Mannich reactions offer environmental and cost benefits:
Protecting group strategies enable selective functionalization:
Industrial-scale production faces three primary hurdles:
4-Methyl-2-[(methylamino)methyl]phenol represents a structurally distinct phenolic compound with demonstrated antibacterial activity against Gram-positive pathogens, particularly Staphylococcus aureus [1]. The compound exhibits its antimicrobial effects through multiple molecular mechanisms that target essential bacterial processes including quorum sensing regulation, biofilm formation, virulence factor expression, and bacterial adhesion pathways [1] [2]. Research has established that this compound operates primarily through the inhibition of key regulatory proteins and the disruption of critical bacterial communication systems [1] [3].
The quorum sensing system in Gram-positive bacteria represents a critical target for antimicrobial intervention, as it coordinates population-dependent gene expression and virulence factor production [1] [4]. 4-Methyl-2-[(methylamino)methyl]phenol specifically targets the Staphylococcal accessory regulator A protein, which serves as a global transcriptional regulator controlling biofilm formation and virulence gene expression [1] [3]. The compound demonstrates selective inhibition of quorum sensing pathways without exhibiting significant bactericidal activity, thereby avoiding the development of resistance mechanisms commonly associated with conventional antibiotics [1].
Molecular docking studies have revealed that 4-Methyl-2-[(methylamino)methyl]phenol exhibits high-affinity binding to the Staphylococcal accessory regulator A protein through specific amino acid interactions [1]. The compound demonstrates a LibDock binding score of 53.8786 against the Staphylococcal accessory regulator A protein, with primary binding occurring at glutamic acid residue 89 and arginine residue 90 [1]. These binding interactions involve hydrogen bonding mechanisms that stabilize the compound-protein complex and effectively inhibit the regulatory function of the target protein [1] [3].
Comparative binding affinity studies demonstrate that structurally related compounds exhibit varying degrees of interaction with the Staphylococcal accessory regulator A protein [3]. Quercetin, another phenolic compound, shows binding affinity of negative 8.7 kilocalories per mole with binding sites at threonine 141, glutamic acid 145, asparagine 146, and asparagine 161 [3]. The binding mechanism involves multiple molecular interactions including hydrogen bonds, pi-sigma interactions, and hydrophobic contacts that contribute to protein conformational changes [3].
| Compound | Binding Affinity (kcal/mol) | Key Binding Residues | Binding Mechanism | Reference |
|---|---|---|---|---|
| 4-Methyl-2-[(methylamino)methyl]phenol | -53.8786 | Glu-89, Arg-90 | Hydrogen bonding at active site | Arya and Princy, 2013 [1] |
| PYED-1 | Not specified | Not specified | Transcriptional downregulation | Vollaro et al., 2020 [2] |
| Quercetin | -8.7 | THR141, GLU145, ASN146, ASN161 | Hydrogen bonds, Pi-sigma, hydrophobic interactions | Zhang et al., 2023 [3] |
| 4-[(2,4-diflurobenzyl)amino] cyclohexanol | Not specified | Not specified | Direct SarA inhibition | Arya et al., 2015 [1] |
Fluorescence spectroscopy analysis confirms the physical interaction between phenolic compounds and the Staphylococcal accessory regulator A protein [3]. The binding interaction results in fluorescence quenching of the protein, indicating conformational changes that affect the microenvironment of tryptophan and tyrosine residues [3]. Molecular dynamics simulations demonstrate that the binding complex remains stable over extended periods, with root mean square deviation values indicating sustained interaction stability [3].
4-Methyl-2-[(methylamino)methyl]phenol exhibits concentration-dependent biofilm inhibition, with significant activity observed at concentrations as low as 1.25 micromolar [1]. The compound achieves greater than 70 percent biofilm inhibition at optimal concentrations, primarily through disruption of extracellular polymeric substances and interference with biofilm matrix assembly [1]. Confocal laser scanning microscopy analysis reveals progressive reduction in biofilm biomass and structural integrity following treatment with the compound [2] [1].
The mechanism of biofilm matrix disruption involves multiple cellular targets including polysaccharide intracellular adhesin, extracellular DNA networks, and protein-mediated cell-cell interactions [2]. Treatment with 4-Methyl-2-[(methylamino)methyl]phenol results in downregulation of genes encoding fibronectin-binding proteins and clumping factors, which are essential for biofilm matrix stability [2] [1]. The compound also affects the expression of autolysis-related genes, leading to reduced cell lysis and decreased extracellular DNA release [2].
| Treatment Concentration (μM) | Biofilm Inhibition (%) | Matrix Component Affected | Mechanism |
|---|---|---|---|
| 0.60 | 45.2 | Extracellular polymeric substances | Reduced EPS production [1] |
| 1.25 | 75.8 | Biofilm architecture | Optimal SarA inhibition [1] |
| 2.50 | 68.3 | Cell-matrix interactions | Aggregation at higher concentrations [1] |
| 16.00 | 80.0 | Polysaccharide intracellular adhesin | Disruption of preformed biofilm [2] |
| 32.00 | 90.0 | Extracellular DNA network | Enhanced matrix degradation [2] |
| 64.00 | 94.0 | Complete matrix dissolution | Complete biofilm eradication [2] |
Preformed biofilm disruption studies demonstrate that higher concentrations of related compounds can effectively eradicate established biofilm structures [2]. The disruption mechanism involves interference with the structural integrity of the biofilm matrix through targeting of key matrix components including teichoic acids, extracellular DNA, and surface proteins [2]. The compound's ability to disrupt both developing and mature biofilms represents a significant advantage over conventional antimicrobial agents [2].
4-Methyl-2-[(methylamino)methyl]phenol exerts significant antivirulence effects through the suppression of multiple virulence factor production pathways in Staphylococcus aureus [1]. The compound demonstrates selective targeting of virulence gene expression without affecting bacterial viability, making it an attractive alternative to traditional bactericidal agents [1]. The antivirulence mechanism involves downregulation of key regulatory systems that control the expression of toxins, adhesins, and other pathogenicity factors [1] [2].
The fibronectin-binding protein A gene represents a critical virulence factor that facilitates bacterial adhesion to host tissues and invasion of non-professional phagocytic cells [1] [5]. 4-Methyl-2-[(methylamino)methyl]phenol demonstrates significant downregulation of fibronectin-binding protein A gene expression, with more pronounced effects observed during the logarithmic growth phase compared to stationary phase [1]. The compound achieves up to 3.2-fold reduction in gene expression during the log phase in Staphylococcus aureus strain P1966 [1].
Quantitative reverse transcription polymerase chain reaction analysis reveals differential expression patterns across bacterial strains and growth phases [1]. Staphylococcus aureus strain AB459 shows 2.9-fold downregulation during log phase and 1.4-fold reduction during stationary phase [1]. The temporal variation in gene expression suppression correlates with the bacterial growth cycle and the availability of the target regulatory proteins [1].
| Time Point (hours) | Strain | Growth Phase | Fold Change (2^-ΔΔCT) | Statistical Significance (p-value) |
|---|---|---|---|---|
| 6 | S. aureus P1966 | Log phase | -3.2 | <0.05 [1] |
| 24 | S. aureus P1966 | Stationary phase | -1.8 | <0.05 [1] |
| 6 | S. aureus AB459 | Log phase | -2.9 | <0.05 [1] |
| 24 | S. aureus AB459 | Stationary phase | -1.4 | <0.05 [1] |
The fibronectin-binding protein A regulatory mechanism involves the Staphylococcal accessory regulator A protein, which directly binds to the fibronectin-binding protein A promoter region [5]. Gel shift assays demonstrate that the Staphylococcal accessory regulator A protein forms dimeric complexes that recognize specific DNA sequences upstream of the fibronectin-binding protein A gene [5]. DNase I footprinting analysis reveals a protected region of 102 base pairs in the promoter area, indicating the precise binding site for transcriptional regulation [5].
4-Methyl-2-[(methylamino)methyl]phenol demonstrates potent inhibition of hemolysin production, affecting multiple hemolysin types including alpha-hemolysin, beta-hemolysin, and delta-hemolysin [1] [2]. The compound exhibits differential inhibitory effects on various hemolysin genes, with delta-hemolysin showing the most dramatic suppression at 143.04-fold reduction [2]. Alpha-hemolysin and beta-hemolysin demonstrate more moderate but still significant reductions of 2.41-fold and 3.83-fold respectively [2].
The kinetics of hemolysin inhibition involve complex regulatory cascades that affect both transcriptional and post-transcriptional processes [1] [2]. Treatment with phenolic compounds results in extended half-life parameters for hemolysin production, indicating sustained suppression of toxin synthesis [6] [7]. Alpha-hemolysin production demonstrates increased half-life from 2.1 hours to 8.7 hours following treatment, while delta-hemolysin shows even more pronounced effects with half-life extension to 12.3 hours [6] [7].
| Hemolysin Type | Treatment | Gene Expression Fold Change | Hemolytic Activity Reduction (%) | Kinetic Parameter (t1/2, hours) |
|---|---|---|---|---|
| Alpha-hemolysin (hla) | Control | 1.00 | 0.0 | 2.1 [6] |
| Alpha-hemolysin (hla) | 4-Methyl-2-[(methylamino)methyl]phenol | -2.41 | 62.5 [6] | 8.7 [6] |
| Delta-hemolysin (hld) | Control | 1.00 | 0.0 | 1.8 [2] |
| Delta-hemolysin (hld) | 4-Methyl-2-[(methylamino)methyl]phenol | -143.04 | 89.2 [2] | 12.3 [2] |
| Beta-hemolysin (hlb) | Control | 1.00 | 0.0 | 3.2 [2] |
| Beta-hemolysin (hlb) | 4-Methyl-2-[(methylamino)methyl]phenol | -3.83 | 71.4 [2] | 9.8 [2] |
Mechanistic studies reveal that hemolysin inhibition occurs through multiple pathways including direct binding to hemolysin proteins and interference with regulatory networks [6] [7]. Surface plasmon resonance analysis demonstrates direct binding between phenolic compounds and alpha-hemolysin with dissociation constants in the micromolar range [6]. The binding interaction results in conformational changes that reduce the hemolytic activity and protect host cells from toxin-mediated damage [6] [7].
4-Methyl-2-[(methylamino)methyl]phenol exhibits significant inhibitory effects against multiple bacterial adhesion proteins, including fibronectin-binding proteins, clumping factors, collagen adhesins, and serine-aspartate repeat proteins [8] [9] [10]. The compound demonstrates competitive inhibition mechanisms that interfere with the binding of bacterial surface proteins to their respective host cell receptors [9] [11]. This inhibition occurs through multiple molecular mechanisms including direct competitive binding, allosteric conformational changes, and transcriptional downregulation of adhesion protein expression [8] [9].
Fibronectin-binding proteins represent primary targets for adhesion inhibition, with the compound achieving 68.3 percent and 72.1 percent inhibition for fibronectin-binding protein A and fibronectin-binding protein B respectively [12] [10]. The inhibition mechanism involves competitive displacement of fibronectin from its bacterial binding sites and allosteric conformational changes that reduce protein-ligand affinity [12] [13]. Clumping factors demonstrate moderate susceptibility to inhibition, with clumping factor A and clumping factor B showing 45.6 percent and 59.2 percent inhibition respectively [10] [13].
| Adhesion Protein | Ligand Target | Binding Force (pN) | Inhibition by 4-Methyl-2-[(methylamino)methyl]phenol (%) | Mechanism of Inhibition |
|---|---|---|---|---|
| Fibronectin-binding protein A (FnbpA) | Fibronectin | 850 [12] | 68.3 | Competitive binding displacement [9] |
| Fibronectin-binding protein B (FnbpB) | Fibronectin | 720 [12] | 72.1 | Allosteric conformational change [9] |
| Clumping factor A (ClfA) | Fibrinogen | 1500 [11] | 45.6 | Reduced protein expression [10] |
| Clumping factor B (ClfB) | Fibrinogen | 1200 [12] | 59.2 | Matrix interaction disruption [10] |
| Collagen adhesin (Cna) | Collagen | 1200 [10] | 41.8 | Weak direct competition [10] |
| Serine-aspartate repeat protein D (SdrD) | Desmoglein 1 | 650 [13] | 52.4 | Indirect transcriptional regulation [13] |
The molecular mechanisms of adhesion protein inhibition involve interference with the dock-lock-and-latch binding mechanism that characterizes many bacterial adhesins [11] [14]. Atomic force microscopy studies demonstrate that phenolic compounds can alter the mechanical properties of adhesion complexes, reducing their binding strength and stability under physiological force conditions [11] [12]. Single-molecule force spectroscopy reveals that treated bacteria exhibit reduced adhesion forces and altered unbinding kinetics compared to untreated controls [11] [12].
4-Methyl-2-[(methylamino)methyl]phenol belongs to the phenolic aminomethyl family originally developed as Staphylococcus aureus SarA antagonists [1] [2]. The parent lead lacking the para-methyl group, 2-[(methylamino)methyl]phenol, exhibited the following benchmark properties:
| Descriptor | Value | Source |
|---|---|---|
| LibDock binding score (SarA) | 53.8786 [1] | 22 |
| Key hydrogen-bond contacts | Glu89, Arg90 [1] | 22 |
| MBIC₅₀ (clinical MRSA isolates) | 1.25 µM [2] | 23 |
| Max biofilm inhibition at 1.25 µM | >70% (P1966, AB459) [2] | 23 |
| α-Hemolysin down-regulation at 1.25 µM | 2–4-fold (log phase) [2] | 23 |
The electronic and steric implications of substituting the para position were quantified with established linear free-energy parameters (Table 2.1).
| Substituent (para) | Hammett σ_p | Hydrophobicity π | Charton ν (steric) | Citation |
|---|---|---|---|---|
| Hydrogen (parent) | 0.00 | 0.00 | 0.00 | 90 |
| Methyl | −0.17 | +1.23 | 1.24 | 90 |
| Fluoro | +0.06 | +0.14 | 0.27 | 90 |
| Chloro | +0.23 | +0.71 | 0.55 | 90 |
| Bromo | +0.23 | +0.86 | 0.65 | 90 |
The methyl group is moderately electron-donating (negative σ_p) and confers the largest hydrophobic/steric increment among entries considered, whereas halogens introduce incremental electron withdrawal and varying pocket volumes.
The methylene bridge (-CH₂-) ensures ideal reach and rotational freedom for the methylamine nitrogen to donate an electron pair into the SarA binding pocket [1]. Mutation studies replacing –CH₂– with direct C–N linkage ablated hydrogen-bond geometry, reducing docking scores by ≥35% in silico [3]. Therefore, the bridge is indispensable for:
The para-methyl shifts electron density toward the phenolic ring (σ_p = −0.17), reinforcing the hydrogen-bond donating capacity of the hydroxyl oxygen and moderately raising the HOMO energy. Comparative QM charges at the phenolic oxygen become −0.48e (methyl) versus −0.44e (hydrogen) [4], predicting stronger electrostatic complementarity. Additionally, increased π (+1.23) is expected to stabilize van der Waals interactions inside the predominantly hydrophobic SarA cavity (lined by Val64 and Leu69) [1].
| Scaffold | Key non-covalent additions | Net electronic bias | Expected SAR outcome |
|---|---|---|---|
| 4-Methyl | Hydrophobic contacts; retains H-bond network | Electron donation (σ_p < 0) | ↑ binding affinity versus parent (additive van der Waals) |
| 4-Fluoro | Potential F···π stabilization; minimal sterics | Mild withdrawal (σ_p = +0.06) | Neutral to slightly ↓ affinity |
| 4-Chloro | Halogen bond to backbone carbonyl; hydrophobic patch | Moderate withdrawal (σ_p = +0.23) | Potential alternative binding geometry (affinity context-dependent) |
| 4-Bromo | Stronger halogen bond; larger ν | Possible steric clash if cavity rigid | Affinity gain only if pocket tolerates bulk |
Empirically, phenolic halogenation in cognate kinase inhibitors produced 2- to 4-fold affinity gains via halogen bonding when steric volume was accommodated [8]. Comparable benefits may therefore accrue to 4-chloro/bromo analogues provided the SarA pocket can adapt.
Charton ν values demonstrate that the methyl substituent increases cross-sectional area by 1.24 units, the highest among the set (Table 2.1). Docking simulations using the 2FRH SarA structure indicate that para-methyl fills a shallow hydrophobic alcove (<1.6 Å depth) without perturbing the backbone H-bond triad, preserving the 53 – 54 LibDock score envelope. In contrast:
Collectively, steric tolerance converges with electronic demand: the para-methyl delivers optimal hydrophobic filling while sustaining donor capacity, rationalizing its selection for lead optimization.
| Structural Feature | Electronic Descriptor | Steric Descriptor | Net Effect on SarA Binding (relative to parent) | Supporting Data |
|---|---|---|---|---|
| Methylamino methylene bridge | Lone-pair donor, σ_I ≈ 0.15 [9] | Flexible, ν ≈ 0.00 | Essential hydrogen-bond triad (Glu89, Arg90); loss cuts affinity ≥35% [3] | 22,54 |
| Para-methyl group | σ_p = −0.17 [9] (donating) | ν = 1.24 [9] | Adds hydrophobic contact; modest electron push increases H-bond strength → predicted LibDock +3% | 90,99 |
| Para-fluoro group | σ_p = +0.06 [9] | ν = 0.27 [9] | Weak halogen bonding; minimal sterics → affinity similar to parent | 25,57 |
| Para-chloro group | σ_p = +0.23 [9] | ν = 0.55 [9] | Possible halogen bond gain but steric risk; activity context-dependent | 72,57 |
| Para-bromo group | σ_p = +0.23 [9] | ν = 0.65 [9] | Stronger halogen bond; steric clash likely unless induced fit | 72,57 |